N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-4-26-16-6-5-7-17-19(16)22-20(27-17)21-18(23)12-14-8-10-15(11-9-14)28(24,25)13(2)3/h5-11,13H,4,12H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYXVHSGGXKWRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethoxybenzothiazole with isopropylsulfonyl phenyl acetamide. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, along with catalysts to facilitate the formation of the desired compound.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. A study demonstrated that benzothiazole derivatives possess antibacterial, antifungal, and antiprotozoal activities. For instance, compounds related to this structure have shown minimal inhibitory concentrations (MIC) as low as 50 µg/mL against various pathogens .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antibacterial |
| 6-thiocyanate-β-bromo-propionyl UBT | 50 | Antifungal |
Anticancer Activity
In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For example, derivatives were evaluated for their antiproliferative effects on human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines. Some compounds demonstrated moderate inhibitory activity, suggesting potential for further development as anticancer agents .
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways associated with disease processes. For instance, certain benzothiazole derivatives have been identified as potent inhibitors of the p56lck enzyme, which plays a crucial role in T-cell activation and proliferation. The IC50 values for these inhibitors can be as low as 0.004 µM, indicating strong potency .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at specific positions on the benzothiazole ring significantly influence biological activity. For instance:
- Substituents on the Benzothiazole Ring : The presence of electron-withdrawing groups at the 4-position enhances antimicrobial activity.
- Variations in Sulfonamide Group : Different alkyl or aryl substitutions on the sulfonamide moiety can alter potency against cancer cell lines.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of benzothiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, with some compounds exhibiting broad-spectrum activity.
- Anticancer Screening : Compounds similar to this compound were tested across multiple cancer cell lines, revealing significant cytotoxicity and potential for development into therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous acetamide derivatives, focusing on substituent effects, pharmacological activities, and spectral characteristics.
Structural and Functional Group Comparisons
Pharmacological Activity Trends
- Antimicrobial Activity : Compounds with sulfonyl or sulfamoyl groups (e.g., Compound 47 ) exhibit potency against gram-positive bacteria, likely due to enhanced hydrogen bonding with microbial targets . The target compound’s isopropylsulfonyl group may offer similar advantages.
- Enzyme Inhibition : Piperazine-containing derivatives (e.g., Compound 13 ) show MMP inhibitory activity, suggesting the acetamide-thiazole scaffold’s versatility . The target’s bulkier isopropylsulfonyl group could modulate selectivity for specific enzymes.
- Antiproliferative Effects : Triazole-linked acetamides (e.g., Compound 2b ) inhibit MMP-9 and cathepsins, highlighting the role of heterocyclic substituents in targeting proteases .
Key Differentiators
- The isopropylsulfonyl group offers greater steric bulk and electron-withdrawing effects than simpler sulfonyl or sulfamoyl groups, possibly enhancing receptor binding specificity.
- Unlike piperazine-containing analogs (), the target lacks a basic nitrogen, which may reduce off-target interactions with cationic binding sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
